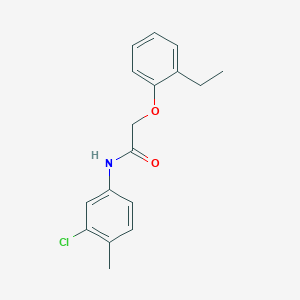
N-(4-fluorophenyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-fluorophenyl)-2,4-dimethylbenzamide" belongs to a class of organic compounds known for their potential in various applications, including materials science and pharmaceuticals. The incorporation of fluorophenyl groups often impacts the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions, including acylation, nucleophilic substitution, and amide formation. A study by Yang et al. (2002) on the synthesis of related stilbene derivatives highlights the complexity and precision required in such chemical syntheses (Yang, Jye-Shane, et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is crucial for understanding their reactivity and properties. Karabulut et al. (2014) discussed the impact of intermolecular interactions on molecular geometry, utilizing X-ray diffraction and DFT calculations to assess structural aspects (Karabulut, Sedat, et al., 2014).
Chemical Reactions and Properties
The chemical behavior of such compounds involves various reactions including electrophilic substitution facilitated by the fluorophenyl group and the reactivity of the amide function. Research by Kronenberg et al. (2007) on related sulfonamide compounds provides insight into potential reactivity patterns and applications (Kronenberg, Ute B., et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on related compounds, such as those by Suchetan et al. (2016), reveal how substitutions on the benzamide scaffold affect these properties (Suchetan, P. A., et al., 2016).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemical agents are central to understanding the applications of "this compound." For example, the study by Binzet et al. (2018) on metal complexes of similar compounds highlights their potential electrochemical applications and provides insights into their chemical stability and reactivity (Binzet, G., et al., 2018).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
One area of application involves the development of fluorescent probes and sensors. For instance, certain donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes. These probes are designed to monitor pH and solvent proticity, leveraging the structural tuning of the molecular framework to achieve desirable photophysical properties for applications in ratiometric and highly sensitive pH fluorosensing (Maus & Rurack, 2000).
Medical Imaging
In medical imaging, compounds structurally related to N-(4-fluorophenyl)-2,4-dimethylbenzamide have been employed in the development of radiotracers for positron emission tomography (PET) imaging. These radiotracers are designed to target specific biological markers or receptors in the brain, aiding in the diagnosis and study of neurological conditions (Shoghi-Jadid et al., 2002).
Chemical Sensing and Environmental Monitoring
Research into N-benzamidothiourea-based anion sensors, incorporating N-(p-dimethylaminobenzamido) moieties, has demonstrated the potential of these compounds in chemical sensing. These sensors exhibit dual fluorescence in response to anions, making them suitable for detecting environmental pollutants and studying anion-binding interactions (Wu et al., 2006).
Biosensors for Medical Applications
In biosensor technology, nanocomposites modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide have been developed for the electrocatalytic determination of biomolecules like glutathione. These biosensors demonstrate high sensitivity and specificity, offering potential applications in clinical diagnostics and therapeutic monitoring (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-8-14(11(2)9-10)15(18)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPIHOFUXMTKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)